3-Ethylisoxazole-4-carboxylic acid
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Overview
Description
3-Ethylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are aromatic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 3-ethylisoxazole-4-carboxylic acid includes an ethyl group at the third position and a carboxylic acid group at the fourth position of the isoxazole ring.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to 3-ethylisoxazole-4-carboxylic acid, has been explored in various studies. For instance, a general synthesis approach for 4-isoxazolecarboxylic esters has been reported, which could potentially be adapted for the synthesis of 3-ethylisoxazole-4-carboxylic acid . Additionally, efficient syntheses of isoxazole-3-carboxylic acid precursors have been described, which involve readily available starting materials and can be scaled up for large-scale production . These methods could provide insights into the synthesis of 3-ethylisoxazole-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The substitution pattern on the ring, such as the ethyl group at the third position and the carboxylic acid group at the fourth position, influences the chemical behavior and properties of the compound. The molecular structure of related compounds has been studied using various analytical techniques, including X-ray crystallography, which could also be applied to 3-ethylisoxazole-4-carboxylic acid to gain a deeper understanding of its structure .
Chemical Reactions Analysis
Isoxazole derivatives participate in a variety of chemical reactions. For example, the synthesis of 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles involves the reaction of hydroxylamine with specific precursors, followed by ring cleavage under basic conditions . The reactivity of the isoxazole ring in 3-ethylisoxazole-4-carboxylic acid could be explored in similar reactions, potentially leading to the formation of new compounds with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as ethyl and carboxylic acid groups can affect the compound's solubility, acidity, and reactivity. Studies on the deamination of isoxazole carboxylic acid esters have revealed unusual behavior during diazotization reactions, which could be relevant to understanding the properties of 3-ethylisoxazole-4-carboxylic acid . Additionally, the synthesis of highly functionalized isoxazole derivatives provides insights into the versatility of these compounds and their potential applications .
Scientific Research Applications
Synthesis and Antituberculosis Activity A study highlights the synthesis and notable antituberculosis activity of novel mefloquine-isoxazole carboxylic esters, showcasing the potential of these compounds in combating Mycobacterium tuberculosis. The specific compound, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, demonstrated exceptional activity against both replicating and non-replicating forms of the bacterium, suggesting a promising avenue for therapeutic development against tuberculosis (Mao et al., 2010).
Structural and Stability Studies Another research focused on the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogues. This study detailed how crystallization experiments revealed multiple structural forms for these derivatives, shedding light on their intermolecular hydrogen bonding interactions and stability in solution. Such insights are critical for understanding the physicochemical properties of potential antiviral drugs (Salorinne et al., 2014).
Chemical Synthesis Enhancements Research on the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones demonstrated an innovative approach to producing these compounds, which are valuable in various chemical synthesis applications. The methodology allows for efficient and non-racemic production, critical for the development of pharmaceuticals and other biologically active molecules (Cox et al., 2003).
Preparation of Precursors for Bioactive Compounds Efforts in the short and efficient preparations of isoxazole-3-carboxylic acid and related compounds underscore their importance as precursors for bioactive molecules like 4-hydroxyisoleucine. These syntheses involve cost-effective and scalable procedures, highlighting the compound's role in the preparation of substances with potential therapeutic benefits (Becht et al., 2006).
Reactivity and Synthetic Applications The study on the synthesis and reactivity of 3-arylisoxazoles and 3-aryl-2-isoxazolines from aryl nitrile oxides and enolates explores the chemical reactivity and versatility of isoxazole derivatives. This research provides valuable insights into the preparation of pharmacologically active isoxazoles, demonstrating the broad utility of these compounds in synthetic organic chemistry and drug development (Vitale & Scilimati, 2013).
Safety And Hazards
Future Directions
The development of new eco-friendly synthetic strategies for isoxazoles, including 3-Ethylisoxazole-4-carboxylic acid, is a significant area of research . This is due to the high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures associated with metal-catalyzed reactions .
properties
IUPAC Name |
3-ethyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-10-7-5/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXJFENAVVNMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylisoxazole-4-carboxylic acid | |
CAS RN |
639523-12-9 |
Source
|
Record name | 3-ethyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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